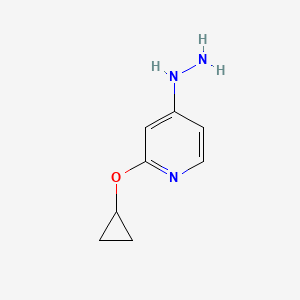
2-Cyclopropoxy-4-hydrazinylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-4-hydrazinylpyridine is a heterocyclic compound that features a pyridine ring substituted with a cyclopropoxy group at the 2-position and a hydrazinyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropoxy-4-hydrazinylpyridine typically involves the nucleophilic substitution of a halogenated pyridine derivative with hydrazine hydrate. One common method is the reaction of 2-cyclopropoxypyridine with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-4-hydrazinylpyridine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or other reduced forms.
Substitution: Various substituted pyridine derivatives depending on the specific reagents used.
Scientific Research Applications
2-Cyclopropoxy-4-hydrazinylpyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound for the development of new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-cyclopropoxy-4-hydrazinylpyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound may interact with DNA or RNA, leading to changes in gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinylpyridine: A simpler analog without the cyclopropoxy group.
4-Hydrazinylpyridine: Another analog with the hydrazinyl group at a different position.
2-Cyclopropoxypyridine: Lacks the hydrazinyl group but retains the cyclopropoxy substitution.
Uniqueness
2-Cyclopropoxy-4-hydrazinylpyridine is unique due to the presence of both the cyclopropoxy and hydrazinyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(2-cyclopropyloxypyridin-4-yl)hydrazine |
InChI |
InChI=1S/C8H11N3O/c9-11-6-3-4-10-8(5-6)12-7-1-2-7/h3-5,7H,1-2,9H2,(H,10,11) |
InChI Key |
YNNFHQBYNKWGEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=NC=CC(=C2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















